molecular formula C7H14N2 B1618966 7-Aminoheptanenitrile CAS No. 23181-80-8

7-Aminoheptanenitrile

Cat. No. B1618966
CAS RN: 23181-80-8
M. Wt: 126.2 g/mol
InChI Key: BWOPSPUFLXTNEX-UHFFFAOYSA-N
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Description

7-Aminoheptanenitrile is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.2 . .


Synthesis Analysis

The synthesis of 7-Aminoheptanenitrile can be achieved through aza-Michael addition of aminoalkyl-, phenol- and thio-anilines to ynones under metal-free conditions . This method is highly efficient, highly chemoselective, and metal-free . Another approach involves the reaction of 7-aminoheptanenitrile with a compound of Formula IV .


Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .


Chemical Reactions Analysis

The reactions of amines involve alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives were synthesized, showing good antibacterial and anti-tuberculosis activity, which included the use of related carbonitrile compounds (Vasava et al., 2019).
    • A study on the addition of a 2-(ethylamino)acetonitrile group to nitroxoline at position 7 significantly improved its anti-tumor activity in vitro and in vivo (Mitrović et al., 2017).
  • Anti-Cancer Activity :

    • Angiotensin-(1-7), a seven-amino acid peptide hormone, was found to inhibit tumor angiogenesis in human lung cancer xenografts and reduce vascular endothelial growth factor, suggesting potential as a novel therapeutic agent for lung cancer treatment (Soto-Pantoja et al., 2009).
    • Another study on Angiotensin-(1-7) reported its significant antiangiogenic and anticancer activity, reducing cancer growth and metastases by targeting the tumor microenvironment (Gallagher et al., 2014).
  • Antimicrobial and Antifungal Activities :

    • Synthesized 1H-1,2,3-triazole-tethered 4H-chromene-d-glucose conjugates showed in vitro anti-microorganism activities against various bacterial and fungal strains, which involved the use of similar carbonitrile compounds (Thanh et al., 2019).
  • Therapeutic Applications in Other Diseases :

    • The study of a seven amino acid peptide, GQTYTSG, derived from the hepatitis C virus indicated anti-inflammatory activities, suggesting its potential as a therapeutic peptide for inflammation-related diseases (Li et al., 2019).

Safety And Hazards

7-Aminoheptanenitrile is moderately toxic by ingestion . As with all chemicals, it should be handled with care, using appropriate safety measures.

properties

IUPAC Name

7-aminoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-4-2-1-3-5-7-9/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOPSPUFLXTNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177756
Record name Heptanenitrile, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoheptanenitrile

CAS RN

23181-80-8
Record name 7-Aminoheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23181-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanenitrile, 7-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023181808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanenitrile, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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